molecular formula C24H21N5O3 B2562938 (8E)-6-benzyl-2,4-dimethyl-8-[(4-methylphenyl)methylidene]purino[7,8-a]imidazole-1,3,7-trione CAS No. 878452-30-3

(8E)-6-benzyl-2,4-dimethyl-8-[(4-methylphenyl)methylidene]purino[7,8-a]imidazole-1,3,7-trione

Cat. No. B2562938
CAS RN: 878452-30-3
M. Wt: 427.464
InChI Key: QAENBRVGRYNKFP-QGOAFFKASA-N
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Description

(8E)-6-benzyl-2,4-dimethyl-8-[(4-methylphenyl)methylidene]purino[7,8-a]imidazole-1,3,7-trione is a useful research compound. Its molecular formula is C24H21N5O3 and its molecular weight is 427.464. The purity is usually 95%.
BenchChem offers high-quality (8E)-6-benzyl-2,4-dimethyl-8-[(4-methylphenyl)methylidene]purino[7,8-a]imidazole-1,3,7-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8E)-6-benzyl-2,4-dimethyl-8-[(4-methylphenyl)methylidene]purino[7,8-a]imidazole-1,3,7-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Properties

Research has been conducted on the synthesis and properties of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione. These compounds, due to their unique structure, undergo hydrolytic ring-opening reactions, showing their reactive potential in chemical transformations (Coburn & Taylor, 1982). This research highlights the interest in exploring the chemical behavior of purine analogs, which could extend to the study of "(8E)-6-benzyl-2,4-dimethyl-8-[(4-methylphenyl)methylidene]purino[7,8-a]imidazole-1,3,7-trione".

Biological Activity and Drug Development

Purine derivatives have been investigated for their potential as drug molecules, particularly in targeting proliferative diseases. Quinazolines, for example, are known for their role as inhibitors of protein kinases, showcasing the therapeutic relevance of purine-based structures in medicinal chemistry (Őrfi et al., 2004). This suggests that similar compounds, including "(8E)-6-benzyl-2,4-dimethyl-8-[(4-methylphenyl)methylidene]purino[7,8-a]imidazole-1,3,7-trione", could have potential applications in the development of new therapeutic agents.

Molecular Sensing and Detection

Imidazole and purine derivatives have been explored for their sensing properties, particularly in the detection of specific chemicals or biological targets. For instance, lanthanide-based frameworks with imidazole derivatives exhibit fluorescence sensing capabilities for benzaldehyde derivatives, indicating their utility in analytical chemistry and environmental monitoring (Shi et al., 2015). This property may be applicable to "(8E)-6-benzyl-2,4-dimethyl-8-[(4-methylphenyl)methylidene]purino[7,8-a]imidazole-1,3,7-trione", suggesting its potential use in detection and sensing applications.

properties

IUPAC Name

(8E)-6-benzyl-2,4-dimethyl-8-[(4-methylphenyl)methylidene]purino[7,8-a]imidazole-1,3,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c1-15-9-11-16(12-10-15)13-18-21(30)28(14-17-7-5-4-6-8-17)23-25-20-19(29(18)23)22(31)27(3)24(32)26(20)2/h4-13H,14H2,1-3H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAENBRVGRYNKFP-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C3=NC4=C(N23)C(=O)N(C(=O)N4C)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N(C3=NC4=C(N23)C(=O)N(C(=O)N4C)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8E)-6-benzyl-2,4-dimethyl-8-[(4-methylphenyl)methylidene]purino[7,8-a]imidazole-1,3,7-trione

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